Dimethyl sulfate

Description

This compound is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182°F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent.

This compound is the dimethyl ester of sulfuric acid. It has a role as an alkylating agent and an immunosuppressive agent.

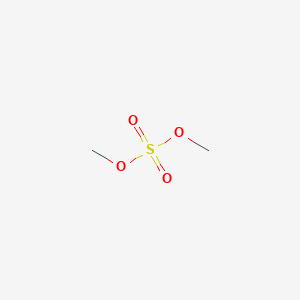

Structure

3D Structure

Properties

IUPAC Name |

dimethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S, Array | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024055 | |

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

77-78-1 | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl sulfate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethyl-sulfate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5CW40Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WS7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F | |

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Sulfate

Disclaimer: Dimethyl sulfate (B86663) is extremely toxic, carcinogenic, mutagenic, and corrosive.[1] This document is intended for informational purposes for trained research and drug development professionals only. All experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and full-face protection. Emergency-response materials, such as an alkaline solution for decontamination, must be readily available.[2]

Introduction

Dimethyl sulfate ((CH₃)₂SO₄ or Me₂SO₄) is the diester of methanol (B129727) and sulfuric acid.[1] It is a colorless, oily liquid with a faint, onion-like odor.[1][3] As a potent and cost-effective methylating agent, it sees wide application in organic synthesis for the methylation of phenols, amines, and thiols.[1][3] Its utility extends to the manufacturing of dyes, perfumes, fabric softeners, and pharmaceuticals.[2][3] The mechanism of methyl transfer is typically an Sₙ2 reaction.[3][4] Despite its utility, its high toxicity has led to its partial replacement in laboratory settings by reagents like methyl triflate.[1][3]

Core Synthesis Methodologies

Several methods for the laboratory synthesis of this compound have been described, though some are more practical than others. The commercial production often involves the continuous reaction of dimethyl ether with sulfur trioxide.[1][3]

2.1 Esterification of Methanol with Sulfuric Acid The direct esterification of methanol with sulfuric acid is a seemingly straightforward approach:

2 CH₃OH + H₂SO₄ ⇌ (CH₃)₂SO₄ + 2 H₂O[1][5]

However, the equilibrium for this reaction does not favor the formation of this compound, resulting in minute quantities of the product.[1] The process is further complicated by the formation of monomethyl sulfate (MMS) as an intermediate.[6][7][8][9] Any this compound (DMS) that is formed can also react with the excess methanol to produce dimethyl ether and methyl bisulfate, further limiting the yield.[1]

2.2 Distillation of Methyl Hydrogen Sulfate Another documented synthesis involves the distillation of methyl hydrogen sulfate (monomethyl sulfate):

2 CH₃HSO₄ → H₂SO₄ + (CH₃)₂SO₄[5]

This method avoids the direct equilibrium limitations of the methanol-sulfuric acid reaction.

2.3 Synthesis from Methyl Bisulfate A related and practical laboratory method involves preparing methyl bisulfate, which is then heated under vacuum to yield this compound. This procedure is detailed in the experimental protocol section below.[10]

2.4 Other Methods Other reported syntheses include the reaction of methyl nitrite (B80452) with methyl chlorosulfonate:

CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl[1][3][5]

Physicochemical and Reaction Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Source |

| Chemical Formula | C₂H₆O₄S | [1] |

| Molar Mass | 126.13 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Density | 1.33 g/mL | [1] |

| Boiling Point | 188 °C (decomposes) | [1] |

| Melting Point | -32 °C | [1] |

| Vapor Pressure | 0.1 mmHg (20 °C) | [1] |

| Solubility in Water | Reacts (hydrolyzes) | [1] |

| Esterification Temp. | < 140 °C (to avoid ether formation) | [3] |

| Fischer Esterification Study | 65 °C (in refluxing methanol) | [6][7] |

Reaction Pathways and Workflows

4.1 Sulfuric Acid & Methanol Reaction Pathway The reaction between sulfuric acid and methanol is a complex equilibrium. Sulfuric acid is rapidly converted to monomethyl sulfate (MMS), which then undergoes a reversible esterification to form this compound (DMS).[6][7][8][9] DMS is consumed by side reactions, primarily methanolysis and hydrolysis.[6]

4.2 General Experimental Workflow The laboratory synthesis of this compound from methyl bisulfate follows a standard sequence of chemical preparation, reaction under controlled conditions, and product purification.

Experimental Protocol: Synthesis from Methyl Bisulfate

This protocol is a generalized procedure based on documented methods.[10] It must be adapted and performed by a qualified chemist with a thorough risk assessment.

5.1 Part A: Preparation of Methyl Bisulfate

-

Apparatus Setup: Equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice-water bath to maintain cooling.

-

Reagents: Place a measured quantity of methanol in the flask.

-

Reaction: Slowly add concentrated sulfuric acid dropwise from the dropping funnel into the cooled, stirring methanol. The rate of addition must be controlled to manage the exothermic reaction and keep the temperature low.

-

Stirring: After the addition is complete, add anhydrous sodium sulfate to the mixture. Continue to stir the mixture for approximately 4 hours at a controlled temperature.

5.2 Part B: Synthesis and Purification of this compound

-

Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The flask from Part A, containing the methyl bisulfate mixture, will serve as the distillation pot.

-

Vacuum Distillation: Apply a vacuum to the system.

-

Heating: Gently heat the flask. This compound will form and distill over.

-

Collection: Collect the distillate in a cooled receiving flask.

-

Purification:

-

Wash the collected distillate carefully with ice-cold water to remove acidic impurities.

-

Subsequently, wash with a cold, dilute sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with ice-cold water.

-

Dry the washed product over anhydrous calcium chloride or another suitable drying agent.

-

-

Final Distillation: Perform a final fractional distillation under reduced pressure to obtain pure this compound.

Safety and Decontamination

6.1 Hazards this compound is classified as extremely toxic, a contact hazard, an inhalation hazard, corrosive, carcinogenic, and mutagenic.[1] Its odor provides insufficient warning of hazardous concentrations.[2] Exposure can cause severe damage to the eyes, skin, and respiratory tract, with symptoms that may be delayed.

6.2 Handling

-

All manipulations must be performed within a high-performance chemical fume hood.

-

A full set of PPE is mandatory: chemical splash goggles and a face shield, a chemically resistant apron or lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Work with the smallest quantities possible.

-

Ensure secondary containment is used for both storage and transport within the laboratory.

6.3 Decontamination and Disposal

-

Spills must be treated immediately. Neutralize with a dilute alkaline solution, such as sodium carbonate, sodium bicarbonate, or ammonium (B1175870) hydroxide.[2][4]

-

Excess or waste this compound can be destroyed by careful, slow addition to a stirred, cold alkaline solution.[11] The hydrolysis reaction is exothermic and must be controlled.

-

All contaminated materials (glassware, gloves, etc.) must be thoroughly decontaminated with an alkaline solution before being removed from the fume hood and disposed of as hazardous waste according to institutional protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (HSG 29, 1989) [inchem.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl_sulfate [chemeurope.com]

- 6. enovatia.com [enovatia.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Understanding and Control of this compound in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 10. This compound Synthesis | PDF [slideshare.net]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

Dimethyl Sulfate: A Comprehensive Technical Guide for Methylation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl sulfate (B86663) (DMS) is a powerful and highly efficient methylating agent extensively utilized in organic synthesis for the introduction of methyl groups onto a variety of nucleophilic substrates. Valued for its high reactivity and low cost, it serves as a critical reagent in the industrial manufacturing of pharmaceuticals, dyes, perfumes, and agricultural chemicals.[1][2][3] This technical guide provides an in-depth overview of dimethyl sulfate, covering its chemical properties, reaction mechanisms, and diverse applications. It includes detailed experimental protocols for O-, N-, and S-methylation, quantitative data summaries, and crucial safety and handling procedures to ensure its safe and effective use in a laboratory setting.

Introduction

This compound ((CH₃)₂SO₄ or Me₂SO₄) is the diester of methanol (B129727) and sulfuric acid. It is a potent, versatile, and cost-effective methylating agent preferred in many industrial processes for its high reactivity.[1][4] DMS efficiently transfers a methyl group to a wide range of substrates containing active hydrogen, including phenols, amines, thiols, and carboxylic acids.[5][6] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7]

Despite its utility, the use of this compound is accompanied by significant health risks. It is classified as extremely toxic, corrosive, and a probable human carcinogen (IARC Group 2A).[8][9] Its high toxicity, coupled with a lack of immediate warning symptoms, necessitates stringent safety protocols, including handling within a fume hood and the use of appropriate personal protective equipment (PPE).[8][10] This guide aims to provide the necessary technical details for researchers to harness the synthetic power of DMS while mitigating its associated risks.

Physicochemical Properties

This compound is a colorless, oily liquid with a faint, onion-like odor.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆O₄S | [1] |

| Molar Mass | 126.13 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1][4] |

| Density | 1.33 g/mL | [1] |

| Boiling Point | 188 °C (decomposes) | [1] |

| Melting Point | -32 °C | [1] |

| Solubility | Soluble in acetone, benzene, ether, dioxane. Reacts with water. | [2][4] |

| Vapor Pressure | 0.5 mmHg at 20 °C | [8] |

| Flash Point | 83 °C | [8] |

Mechanism of Methylation

This compound is a classic electrophile that delivers a methyl group to a nucleophile through an SN2 reaction. The methylsulfate (B1228091) anion ([CH₃OSO₃]⁻) is an excellent leaving group, facilitating the reaction. The first methyl group is transferred much more rapidly than the second.[1] The reaction is versatile, allowing for the methylation of oxygen, nitrogen, and sulfur nucleophiles.

References

- 1. LCSS: this compound [web.stanford.edu]

- 2. Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting | Educación Química [elsevier.es]

- 3. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. PREPARATION OF CODEINE FROM MORPHINE - Patent 1560833 [data.epo.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. bu.edu [bu.edu]

A Technical Guide to the Historical Applications of Dimethyl Sulfate in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfate (B86663) ((CH₃)₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a powerful and versatile methylating agent that has played a significant role in the advancement of organic chemistry.[1] Since its discovery in an impure form in the early 19th century and subsequent extensive study by J. P. Claesson, it has been widely employed in both laboratory and industrial settings.[1] Its high reactivity and low cost made it a preferred reagent for methylation for many decades.[1] This technical guide provides an in-depth overview of the key historical applications of dimethyl sulfate, with a focus on its use in methylation reactions and DNA sequencing.

Core Application: Methylation Agent

The primary historical application of this compound (DMS) is as a potent methylating agent for a variety of organic compounds.[2][3] It readily methylates substrates containing active hydrogen atoms, such as phenols, amines, and thiols.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Methylation of Phenols (O-Methylation)

One of the most common historical uses of this compound was the methylation of phenols to produce their corresponding methyl ethers (anisoles).[4] This reaction was crucial in the synthesis of fragrances, flavoring agents, and pharmaceutical intermediates.

Table 1: Quantitative Data for Historical Phenol Methylation with this compound

| Substrate | Product | Reagents & Conditions | Yield | Reference |

| Gallic Acid | Trimethylgallic Acid | This compound, Sodium hydroxide (B78521), Water, 30-45°C then reflux | 89-92% | [4] |

| Salicylic Acid | Methyl Salicylate | This compound, Sodium bicarbonate, 90°C, 90 min | 96% | [5] |

Experimental Protocol: Methylation of Gallic Acid (circa 1941)

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.619 (1943); Vol. 18, p.84 (1938).

Materials:

-

Gallic acid (50 g, 0.266 mole)

-

Sodium hydroxide (80 g, 2 moles)

-

This compound (178 g, 1.42 moles)

-

Water (500 cc)

-

Hydrochloric acid (dilute)

Procedure:

-

A solution of 80 g of sodium hydroxide in 500 cc of water is prepared in a 1-L flask and cooled.

-

50 g of gallic acid is added to the cold sodium hydroxide solution. The flask is stoppered and shaken until the acid dissolves.

-

89 g (67 cc) of this compound is added, and the flask is shaken for 20 minutes, with cooling to maintain the temperature below 30–35°C.

-

A second portion of 89 g of this compound is added, and shaking is continued for another 10 minutes. The temperature may rise to 40–45°C.

-

The flask is fitted with a reflux condenser, and the mixture is boiled for two hours.

-

To saponify any ester formed, a solution of 20 g of sodium hydroxide in 30 cc of water is added, and boiling is continued for an additional two hours.

-

The reaction mixture is cooled and acidified with dilute hydrochloric acid.

-

The precipitated trimethylgallic acid is collected by suction filtration and washed with cold water.

-

The crude product weighs 50–52 g (89–92% of the theoretical amount).[4]

Caption: Workflow for the historical synthesis of trimethylgallic acid.

Methylation of Amines (N-Methylation)

This compound was historically used for the methylation of primary and secondary amines to produce secondary and tertiary amines, respectively. This was a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other nitrogen-containing organic compounds. However, controlling the degree of methylation could be challenging, often leading to mixtures of products.

Table 2: Quantitative Data for Historical Amine Methylation with this compound

| Substrate | Product | Reagents & Conditions | Yield | Reference |

| Aniline (B41778) | N-Methylaniline & N,N-Dimethylaniline | This compound, Water, Sodium hydroxide, <10°C | Not specified | [2] |

Experimental Protocol: Synthesis of N-Methylaniline (Historical Method)

This procedure is a descriptive summary of a historical method.

Materials:

-

Aniline

-

This compound

-

Sodium hydroxide solution (30%)

-

Water

-

Benzene (B151609) (for extraction)

-

Sulfuric acid

Procedure:

-

Aniline is mixed with water and cooled to below 10°C.

-

This compound is added dropwise to the cooled mixture with stirring.

-

After stirring for one hour, a 30% sodium hydroxide solution is added dropwise.

-

The mixture separates into an organic and an aqueous layer. The aqueous layer is extracted with benzene.

-

The benzene extract is combined with the organic layer, and the benzene is removed to yield a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.

-

The mixture is treated with sulfuric acid to precipitate aniline as its sulfate salt, which is then removed by filtration.[2]

Caption: Workflow for the historical synthesis of N-methylaniline.

Methylation of Thiols (S-Methylation)

The methylation of thiols to thioethers was another important application of this compound. This reaction was utilized in various synthetic pathways. A notable historical example is the methylation of thiourea (B124793).

Table 3: Quantitative Data for Historical Thiol Methylation with this compound

| Substrate | Product | Reagents & Conditions | Yield | Reference |

| Thiourea | S-Methylisothiourea Sulfate | This compound, Water, Spontaneous reaction then reflux | 79-84% |

Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate (circa 1943)

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.411 (1943); Vol. 19, p.71 (1939).

Materials:

-

Thiourea (152 g, 2 moles)

-

This compound (138 g, 1.1 moles)

-

Water (70 cc)

-

Ethyl alcohol (95%)

Procedure:

-

In a 2-L round-bottomed flask, 152 g of finely divided thiourea is mixed with 70 cc of water.

-

138 g of this compound is added to the mixture.

-

The reaction proceeds spontaneously, with occasional cooling to moderate the rate.

-

After the initial vigorous reaction subsides, the mixture is refluxed for one hour.

-

The mixture is allowed to cool, and 200 cc of 95% ethyl alcohol is added.

-

The contents are filtered with suction, and the residue is washed twice with 100-cc portions of 95% alcohol.

-

The product is allowed to dry in air, yielding 220–233 g (79–84% of the theoretical amount).

Application in DNA Sequencing: The Maxam-Gilbert Method

In the late 1970s, this compound found a crucial application in the development of one of the first widely adopted DNA sequencing methods: the Maxam-Gilbert technique. This chemical sequencing method relied on base-specific chemical modification of DNA followed by cleavage of the DNA backbone.

This compound was used to specifically methylate guanine (B1146940) (G) residues in the DNA strand. The methylation of guanine at the N7 position weakens the glycosidic bond, making the DNA susceptible to cleavage at that site upon treatment with piperidine (B6355638).

Experimental Protocol: Guanine-Specific Cleavage in Maxam-Gilbert Sequencing

This protocol is a summary of the guanine-specific reaction.

Materials:

-

³²P-labeled DNA fragment

-

DMS buffer (50 mM sodium cacodylate, pH 8.0; 1 mM EDTA)

-

This compound (DMS)

-

DMS stop buffer (1.5 M sodium acetate, pH 7.0; 1.0 M 2-mercaptoethanol)

-

Piperidine (1.0 M)

Procedure:

-

The radiolabeled DNA fragment is dissolved in DMS buffer.

-

A small volume of this compound is added, and the mixture is incubated at 20°C for a short period (e.g., 5 minutes) to achieve partial methylation of guanine residues.

-

The reaction is stopped by the addition of DMS stop buffer.

-

The DNA is precipitated with ethanol.

-

The methylated DNA is then treated with 1.0 M piperidine at 90°C for 30 minutes. This step cleaves the DNA backbone at the methylated guanine sites.

-

The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis, allowing the positions of guanines in the original DNA sequence to be determined.

Caption: Workflow for guanine-specific cleavage in Maxam-Gilbert sequencing.

Other Historical Applications

Beyond its primary role in methylation and DNA sequencing, this compound was also historically used or investigated for:

-

Synthesis of other chemical intermediates: It was used in the production of surfactants and quaternary ammonium (B1175870) compounds.[2]

-

Manufacturing of dyes and perfumes. [2]

-

Chemical Warfare: During World War I, it was investigated as a potential chemical warfare agent.[1]

Conclusion

This compound has a rich history in chemistry, primarily as a powerful and economical methylating agent that enabled the synthesis of a wide array of organic compounds. Its application in the groundbreaking Maxam-Gilbert method also highlights its importance in the early days of molecular biology. While its use has significantly declined due to its high toxicity and the development of safer alternatives, understanding its historical applications provides valuable context for the evolution of synthetic organic chemistry and biochemical techniques. Modern researchers should be aware of this history while adhering to current safety standards and exploring greener alternatives for methylation reactions.

References

- 1. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of dimethyl sulfate with nucleophiles

An In-depth Technical Guide to the Reactivity of Dimethyl Sulfate (B86663) with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Dimethyl Sulfate

This compound ((CH₃)₂SO₄, DMS) is a powerful and widely used methylating agent in organic synthesis, valued for its high reactivity and low cost.[1] As the diester of methanol (B129727) and sulfuric acid, it efficiently transfers a methyl group to a wide array of nucleophilic substrates, a cornerstone reaction in the synthesis of pharmaceuticals, dyes, agrochemicals, and other fine chemicals.[1][2]

However, the very properties that make DMS an effective reagent also render it extremely hazardous. It is classified as a probable human carcinogen (IARC Group 2A), is highly toxic, and can cause severe, delayed-onset chemical burns upon contact with skin, eyes, or the respiratory tract.[3] Its lack of a strong warning odor can lead to unnoticed exposure to dangerous concentrations.[3] Therefore, a thorough understanding of its reactivity must be inextricably linked with rigorous safety protocols.

This guide provides a detailed examination of the reactivity of this compound with various classes of nucleophiles, presents quantitative kinetic data where available, outlines detailed experimental protocols, and emphasizes the critical safety procedures required for its handling.

Core Principles of Reactivity

The Sₙ2 Reaction Mechanism

The methylation of nucleophiles by this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this mechanism, the nucleophile directly attacks one of the electrophilic methyl carbons of the DMS molecule. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state, culminating in the displacement of the methyl sulfate anion ((CH₃)SO₄⁻), which is an excellent leaving group due to the resonance stabilization of its negative charge.

The first methyl group of DMS is transferred much more rapidly than the second, making it a highly effective mono-methylating agent.[1]

Caption: General Sₙ2 mechanism for the methylation of a nucleophile (Nu:⁻) by this compound.

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle is a powerful qualitative tool for understanding the reactivity of DMS.[4] In this model, Lewis acids (electrophiles) and bases (nucleophiles) are classified as "hard" or "soft" based on their polarizability.

-

Hard acids/bases: Small, high charge density, not easily polarizable.

-

Soft acids/bases: Large, low charge density, easily polarizable.

The core tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

This compound's methyl carbon is considered a soft electrophile (acid) . The methylsulfate (B1228091) anion is a soft leaving group. This has significant implications for its reactivity profile: DMS reacts preferentially with soft nucleophiles. The general order of reactivity for soft nucleophiles towards DMS is S > N > O .

Caption: HSAB principle applied to the reactivity of this compound with nucleophiles.

Quantitative Data on Reactivity

Obtaining directly comparable kinetic data for DMS across a wide range of nucleophiles is challenging due to variations in experimental conditions (solvent, temperature, concentration) in the literature. However, specific rate constants and established reactivity trends provide a quantitative and semi-quantitative picture.

Table 1: Kinetic and Reactivity Data for this compound with Nucleophiles

| Nucleophile Class | Example Nucleophile | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Temperature (°C) | Solvent | Notes & Citation |

| O-Nucleophiles | Water (Hydrolysis) | 1.3 x 10⁻⁴ | 65 | Methanol/Water | Water is a hard nucleophile; the reaction is relatively slow but significant.[5][6] |

| Methanol (Methanolysis) | 1.4 x 10⁻⁵ | 65 | Methanol | Methanol is a weaker nucleophile than water.[5] | |

| Phenoxide (ArO⁻) | Data not available | - | - | Requires base to deprotonate the phenol (B47542). Reactivity is significant.[2][7] | |

| N-Nucleophiles | Guanine (B1146940) (N7 position in DNA) | Data not available | - | Aqueous | Highly reactive site. A soft, polarizable nitrogen center.[3][8] |

| Adenine (N3 position in DNA) | Data not available | - | Aqueous | A major site of alkylation in single-stranded DNA.[3] | |

| Guanine (O⁶ position in DNA) | Data not available | - | Aqueous | Much lower reactivity compared to N7. O-centers are harder nucleophiles.[3] | |

| Amines (RNH₂, R₂NH) | Data not available | - | - | Generally very reactive, can lead to over-methylation.[9] | |

| S-Nucleophiles | Thiolates (RS⁻) | Data not available | - | - | Highly reactive. Thiolates are classic soft nucleophiles, leading to rapid methylation.[1] |

Key Reactivity Trends:

-

Soft vs. Hard Nucleophiles: The high reactivity of DMS towards the soft N7 of guanine and thiolate anions, compared to the harder O⁶ of guanine or neutral water, strongly supports the HSAB principle.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions by effectively solvating the cation of a nucleophilic salt while leaving the anion relatively "bare" and more reactive.[10] Protic solvents (e.g., water, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.

Experimental Protocols

Extreme Caution is Mandatory: All work with this compound must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton, not latex or nitrile) is required.[3] An ammonia (B1221849) solution should be kept nearby to neutralize spills.[11]

General Protocol for O-Methylation of a Phenol

This protocol describes the conversion of a phenol to its corresponding methyl ether (anisole derivative).

-

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydroxide (B78521) (NaOH, 1.5 eq)

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

Deionized water, ethyl acetate, brine (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol, the base (e.g., K₂CO₃), and the solvent (e.g., acetone).

-

Stir the suspension vigorously at room temperature.

-

Add this compound dropwise via a syringe or dropping funnel over 10-15 minutes. The reaction may be exothermic.

-

After the addition is complete, heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or distillation as necessary.

-

General Protocol for N-Methylation of a Secondary Amine

This protocol describes the conversion of a secondary amine to a tertiary amine. Note that primary amines can be di-methylated, and over-methylation can lead to quaternary ammonium (B1175870) salts.

-

Materials:

-

Secondary amine substrate (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Base: Sodium bicarbonate (NaHCO₃, 2.5 eq)

-

Solvent: Methanol or Tetrahydrofuran (THF)

-

10% Aqueous ammonia solution for quenching

-

Dichloromethane (DCM), deionized water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the amine and sodium bicarbonate in the chosen solvent.

-

Cool the mixture in an ice-water bath (0°C).

-

Slowly add this compound dropwise. Maintain the temperature below 10°C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC.

-

Quench: Cool the flask in an ice bath again and very carefully add aqueous ammonia solution dropwise to destroy any excess DMS. Stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and DCM. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or distillation if necessary.

-

Quenching and Waste Disposal

Excess DMS must be destroyed before disposal. The reaction is exothermic and produces gas.

-

Procedure:

-

Prepare a stirred solution of 1 M sodium hydroxide, 1.5 M ammonium hydroxide, or 1 M sodium carbonate in a flask large enough to accommodate the quench and potential foaming, placed in an ice bath.

-

Slowly and dropwise, add the waste stream containing DMS to the stirred, cold quenching solution.

-

After the addition is complete, allow the mixture to stir for several hours (or overnight for apolar, immiscible solvents) to ensure complete destruction.

-

Neutralize the resulting solution and dispose of it according to institutional guidelines.

-

Mandatory Visualizations

Experimental Workflow for a Typical Methylation Reaction

Caption: A generalized experimental workflow for methylation using this compound.

Safety and Handling Protocol Flowchart

Caption: A mandatory safety workflow for handling and disposal of this compound.

Conclusion

This compound is a highly effective and economical methylating agent that proceeds via a classic Sₙ2 mechanism. Its reactivity is governed by principles of nucleophilicity and can be effectively predicted using HSAB theory, which correctly identifies its preference for soft nucleophiles like thiols and certain nitrogen centers. While its utility in pharmaceutical and chemical synthesis is undisputed, its extreme toxicity necessitates a profound respect for safety. Adherence to stringent handling, quenching, and disposal protocols is not merely recommended but is essential for the protection of researchers and the environment. A comprehensive understanding of both the reactivity and the hazards of DMS is paramount to its safe and successful application in the laboratory and in industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. enovatia.com [enovatia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of nucleosome DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of this compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]